molecular formula C12H26N6O2S B14961727 N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

Cat. No.: B14961727
M. Wt: 318.44 g/mol
InChI Key: TZBVUTJVZVLEOT-UHFFFAOYSA-N
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Description

N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with a triazine derivative under controlled conditions to form the desired triazine ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific context of its application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and structural featuresIts ability to undergo multiple types of chemical reactions and interact with different biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C12H26N6O2S

Molecular Weight

318.44 g/mol

IUPAC Name

N-[3-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C12H26N6O2S/c1-16-6-8-17(9-7-16)4-3-5-18-10-13-12(14-11-18)15-21(2,19)20/h3-11H2,1-2H3,(H2,13,14,15)

InChI Key

TZBVUTJVZVLEOT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2CNC(=NC2)NS(=O)(=O)C

Origin of Product

United States

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